(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone
CAS No.:
Cat. No.: VC11178519
Molecular Formula: C13H6Cl3NO3
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6Cl3NO3 |
|---|---|
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | (2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H |
| Standard InChI Key | XVVFUZRHVSFNQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
Introduction
(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is an organic compound featuring a methanone functional group attached to two aromatic rings. It is a derivative of benzophenone, known for its applications in chemistry and biology. This compound has garnered interest due to its potential antimicrobial and anticancer properties, attributed to the presence of chlorine and nitro groups that enhance its reactivity and interaction with biological molecules.
Biological Activity
Research indicates that (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone exhibits potential antimicrobial and anticancer properties. The compound's unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their functions.
Applications
This compound's applications span various fields, including medicinal chemistry and materials science. Its distinct chemical reactivity and biological properties make it a candidate for further studies.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Properties |
|---|---|---|---|
| (2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone | Not specified | Not specified | Antimicrobial and anticancer properties |
| (2-Chloro-5-nitrophenyl)-(2-fluorophenyl)methanone | C13H7ClFNO3 | 279.65100 | Similar structural features but different substituents |
| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | C13H7ClFNO3 | Not specified | Different substitution pattern |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume